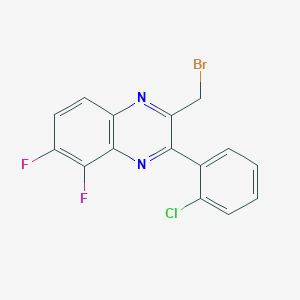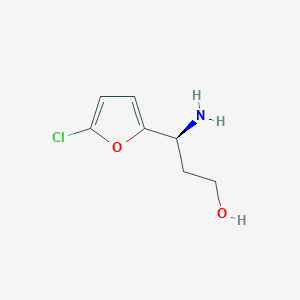
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a chiral organic compound that features an amino group, a hydroxyl group, and a chlorinated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-furaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include nucleophilic addition, reduction, and protection/deprotection strategies to introduce the amino and hydroxyl groups in the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring to a more saturated structure.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaNH2 (Sodium amide) or RSH (Thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where the chlorine atom plays a crucial role.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chlorofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1 |
InChI Key |
CSNDQOBSAASHKY-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)[C@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


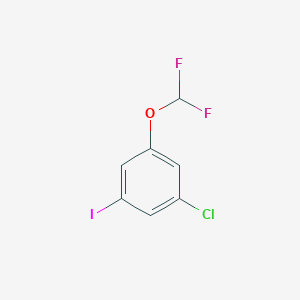

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
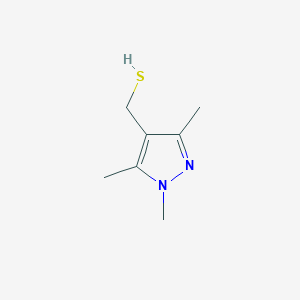
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
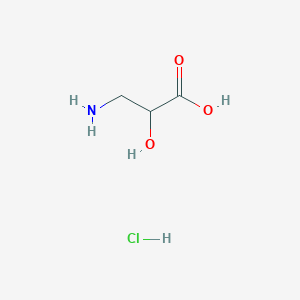
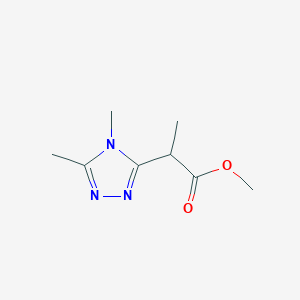
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
